Ethyl 6-methylpyridazine-3-carboxylate

Descripción

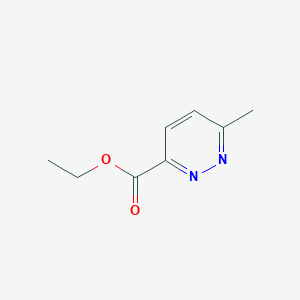

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 6-methylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-4-6(2)9-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCUVFPHYFZIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665303 | |

| Record name | Ethyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64210-57-7 | |

| Record name | Ethyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of Pyridazine Derivatives

One of the most straightforward and commonly employed methods involves esterification of pyridazine-3-carboxylic acid derivatives. This approach typically utilizes commercially available pyridazine-3-carboxylic acid, which undergoes esterification with ethanol under catalytic conditions:

- Reaction Conditions:

- Reagents: Ethanol (as the alcohol source), catalytic acids such as sulfuric acid or other dehydrating agents like thionyl chloride (SOCl₂).

- Procedure: The acid is refluxed with ethanol in the presence of a catalyst, promoting ester formation through nucleophilic attack and subsequent dehydration.

- Outcome: Formation of Ethyl 6-methylpyridazine-3-carboxylate, with the methyl group introduced at the 6-position either prior or during the heterocyclic formation step.

Cyclization of Methylated Precursors

Another prominent route involves the cyclization of suitably substituted precursors, such as methylated hydrazines or amidines, which are condensed with β-dicarbonyl compounds or aldehydes:

- Reaction Conditions:

- Use of methylated hydrazines or analogous intermediates reacting with α,β-unsaturated carbonyl compounds under reflux.

- Acidic or basic catalysis to facilitate ring closure, leading to the pyridazine core.

- Subsequent esterification or functionalization steps to install the ethyl ester group at the carboxyl position.

Multi-step Synthesis from 2-Methyl-5-vinylpyridine

Based on the data from ChemicalBook, a multi-step synthesis starting from 2-methyl-5-vinylpyridine has been reported:

- Step 1: Oxidation using potassium permanganate (KMnO₄) in aqueous or acetone media at approximately 30°C for 2 hours, converting the vinyl group to a carboxylic acid or related oxidized derivative.

- Step 2: Heating under controlled conditions to promote cyclization and formation of the pyridazine ring, followed by esterification to yield this compound.

This route underscores the importance of oxidation and ring closure steps, with the initial vinyl group serving as a precursor to the carboxylate functionality.

Condensation Reactions with Heterocyclic Precursors

Research indicates that condensation reactions involving heterocyclic precursors such as 5-hydroxypyridine-2-carboxylic acid derivatives or related compounds can be employed:

- Methodology:

- Esterification of the acid precursor with methanol or ethanol.

- Alkylation or condensation with suitable amines or aldehydes to form the pyridazine ring.

- Dehydration and cyclization under reflux conditions.

Industrial-Scale Synthesis Approaches

In large-scale production, continuous flow reactors are often used to improve yield and safety:

- Process Design:

- Precursors are introduced into a flow reactor with optimized temperature, pressure, and catalyst conditions.

- In-line oxidation or cyclization steps are integrated, followed by purification via crystallization or chromatography.

Data Summary Table: Preparation Methods of this compound

| Method | Starting Materials | Key Reactions | Conditions | Remarks |

|---|---|---|---|---|

| Esterification of pyridazine-3-carboxylic acid | Pyridazine-3-carboxylic acid | Esterification with ethanol | Reflux with sulfuric acid or SOCl₂ | Widely used, scalable |

| Cyclization of methylated hydrazines | Methylated hydrazines + aldehydes | Cyclization and ring closure | Reflux, acidic/basic catalysis | Suitable for heterocyclic core formation |

| Oxidation of vinyl precursors | 2-Methyl-5-vinylpyridine | Oxidation + cyclization | KMnO₄, acetone, 30°C | Multi-step, high yield potential |

| Condensation of heterocyclic derivatives | 5-hydroxypyridine derivatives | Condensation and esterification | Reflux, dehydrating agents | Versatile, adaptable for derivatives |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridazine derivatives .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Synthesis of Bioactive Compounds

Ethyl 6-methylpyridazine-3-carboxylate is often utilized in the synthesis of other chemical compounds within organic chemistry. For instance, it has been employed in the preparation of methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates from N-Boc-4-aminopyrazole-5-carbaldehydes and β-keto esters. The compound serves as a building block for various derivatives that exhibit significant biological activity.

2.2 Flavoring Agents

In the food and beverage industry, this compound is recognized for its application as a flavoring agent. It imparts fruity or floral notes, enhancing the sensory profile of various products . This application underscores its importance not only in synthetic chemistry but also in consumer products.

Pharmacological Applications

3.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it valuable in the development of antimicrobial agents. Its structural features suggest potential interactions with biological targets, which may influence metabolic pathways and enzyme activities. This property opens avenues for further exploration in pharmaceutical applications.

3.2 Neuroprotective Effects

Recent studies have investigated compounds structurally related to this compound for their neuroprotective effects. For example, novel triazole-pyrimidine hybrids have shown promise as potential neuroprotective and anti-neuroinflammatory agents. Although this compound itself has not been directly evaluated for these effects, its derivatives may provide insights into neuropharmacology.

Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 6-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Pyridazine-3-Carboxylate Esters with Substituent Variations

Compounds sharing the pyridazine-3-carboxylate backbone but differing in substituents at position 6 or the ester group are structurally and functionally relevant. Key examples include:

Key Insights :

- Methyl vs.

- Amino vs. Methyl Substituents: The amino group in Ethyl 6-aminopyridazine-3-carboxylate introduces hydrogen-bonding capability, which could enhance binding to biological targets compared to the methyl group .

- Methoxy Substituents : Ethyl 6-methoxypyridazine-3-carboxylate’s methoxy group may alter electronic properties, affecting reactivity in substitution reactions .

Fused-Ring Derivatives

Compounds with fused imidazo-pyridazine rings exhibit distinct pharmacological profiles due to expanded aromatic systems:

Key Insights :

- The fused imidazo-pyridazine system (e.g., in Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) increases structural rigidity, which may enhance binding to enzyme active sites .

- Halogenated derivatives (e.g., bromo or chloro) are valuable in cross-coupling reactions for constructing complex molecules .

Amino-Modified Derivatives

Substitution of the methyl group with amino or alkylamino groups introduces new reactivity and bioactivity:

Key Insights :

- The cyclopropylamino group in Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate improves metabolic stability by resisting oxidative degradation, a critical factor in drug design .

- Piperidine-containing derivatives (e.g., Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate) may cross the blood-brain barrier, suggesting applications in neurological disorders .

Actividad Biológica

Ethyl 6-methylpyridazine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, chemical properties, biological activity, and potential applications in drug development.

This compound has the molecular formula and a molecular weight of 166.18 g/mol. The structure features a pyridazine ring with an ethyl ester at the carboxylic position and a methyl group at the 6-position. This unique structure contributes to its potential biological activity and interaction with various biological targets .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing pyridazine derivatives with ethyl esters.

- Multicomponent Reactions : Leveraging isocyanide-based reactions for efficient synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties , showing efficacy against various bacterial strains. This makes it a candidate for developing new antimicrobial agents .

Enzyme Interaction

Studies have shown that this compound influences metabolic pathways by interacting with enzymes and receptors. Its ability to modulate biochemical pathways suggests potential applications in drug development, particularly for conditions related to inflammation and pain .

Case Studies

- Neuroprotective Effects : In a study evaluating novel triazole-pyrimidine hybrids, compounds structurally related to this compound demonstrated neuroprotective effects, suggesting that derivatives could be explored for neurodegenerative diseases .

- Anti-inflammatory Activity : A related compound showed an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in an ex vivo assay, indicating potential anti-inflammatory properties that could be attributed to similar structural motifs .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyridine derivatives:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 2-methylpyridine-3-carboxylate | Lacks ethyl group at the 6-position | Different reactivity and applications |

| Ethyl 6-methylpyridine-2-carboxylate | Different substitution pattern | Altered chemical properties |

| Ethyl 2,4-dimethylpyridine-3-carboxylate | Contains additional methyl groups | Influences steric and electronic properties |

This comparison highlights how slight variations in structure can lead to significant differences in chemical behavior and application potential .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on biological systems.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings, particularly for antimicrobial and anti-inflammatory applications.

- Derivatives Exploration : Investigating structural modifications to enhance potency and selectivity against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.